3-(3,4,5-Trifluorobenzoyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

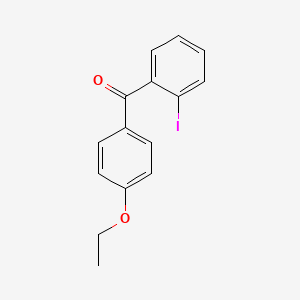

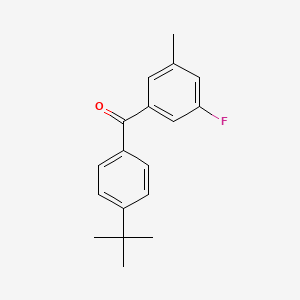

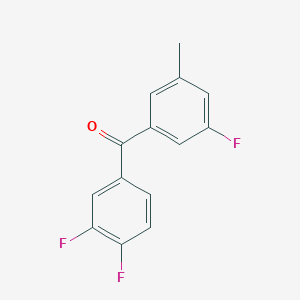

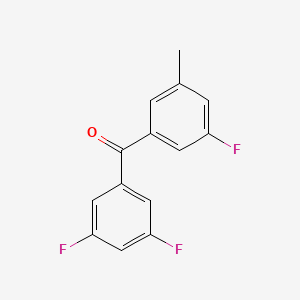

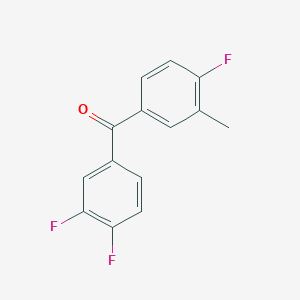

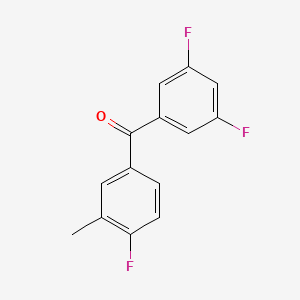

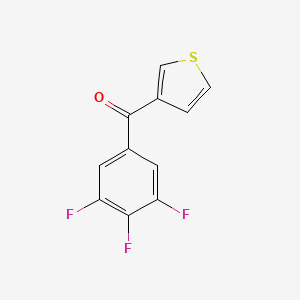

“3-(3,4,5-Trifluorobenzoyl)thiophene”, also known as TFBT, is a synthetic chemical compound with an aromatic thiophene ring. It has a CAS Number of 898771-66-9 and a molecular weight of 242.22 . The IUPAC name for this compound is 3-thienyl (3,4,5-trifluorophenyl)methanone .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H5F3OS . The InChI code for this compound is 1S/C11H5F3OS/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5H .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 242.22 g/mol . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Synthesis and Characterization

The synthesis and characterization of thiophene derivatives play a crucial role in scientific research. For instance, the synthesis of fluorescent nitrobenzoyl polythiophenes offers insights into the electrochemical properties of these compounds. This process involves electrochemically polymerizing thiophene derivatives onto electrodes, which further demonstrates their fluorescent properties in different states (Coelho, Nascimento, Ribeiro, & Navarro, 2015).

2. Pyrolysis Mechanism

Understanding the pyrolysis mechanism of thiophene derivatives such as 3-ethynylebenzo[b]thiophene, a significant intermediate in thiophene pyrolysis, is another key application. This involves studying the α-carbene formation and decomposition pathways, which are crucial for understanding the thermal stability and reaction mechanisms of thiophenes (Li, Li, Zhang, Yang, Wang, & Jin, 2021).

3. Antitubulin Agents

The synthesis of thiophene libraries, such as 3-(α-styryl)benzo[b]-thiophenes, and their evaluation as antitubulin agents is another vital area of research. These compounds, synthesized through a series of chemical reactions, demonstrate significant cytotoxic activity against certain cell lines, highlighting their potential in antitumor applications (Tréguier, Lawson, Bernadat, Bignon, Dubois, Brion, Alami, & Hamze, 2014).

4. Novel Synthesis and Antitumor Evaluation

Novel synthesis methods for thiophene derivatives and their evaluation as antitumor agents are crucial. For example, the synthesis of compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and their subsequent screening for antitumor activities reveal significant inhibitory effects against various cancer cell lines, indicating their potential in cancer treatment (Shams, Mohareb, Helal, & Mahmoud, 2010).

5. Synthesis and Antitumor Evaluation of Azo Dyes

The synthesis of thiophene-based azo dyes incorporating pyrazolone moiety and their antitumor evaluation is an important application. These dyes, when applied to polyester fabric, show red to blue shifted color and high extinction coefficient. Their antitumor activity assessment reveals that most exhibit good activity, with specific compounds showing moderate activity (Gouda, Eldien, Girges, & Berghot, 2016).

Properties

IUPAC Name |

thiophen-3-yl-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3OS/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRLPJFGOKFQOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641862 |

Source

|

| Record name | (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-66-9 |

Source

|

| Record name | (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.